molecular formula C18H20BrFN2O2 B1390499 (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide CAS No. 1063629-72-0

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide

Cat. No.: B1390499
CAS No.: 1063629-72-0
M. Wt: 395.3 g/mol
InChI Key: ZZBMGSPUKMCIRM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide is a hydrobromide salt derivative of a piperazine-containing carboxylic acid. Its structure comprises three key moieties:

  • 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at the nitrogen, commonly associated with CNS-targeting pharmacophores.
  • Acetic acid group: Provides acidity and hydrogen-bonding capacity, influencing solubility and bioavailability.

The hydrobromide salt form improves aqueous solubility and crystallinity, critical for pharmaceutical formulation . Notably, the methyl ester variant of this compound, Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide, has been discontinued due to undisclosed commercial or synthetic challenges .

Properties

IUPAC Name

2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2.BrH/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16;/h1-9,17H,10-13H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBMGSPUKMCIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C18H22BrFN2O2
  • Molecular Weight: 373.29 g/mol

This compound features a piperazine ring, which is known for its role in various pharmacological activities, particularly in the central nervous system (CNS).

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. A study demonstrated that similar piperazine derivatives show increased serotonin and norepinephrine levels, which are crucial neurotransmitters involved in mood regulation. The compound’s structural similarity suggests it may possess similar properties.

2. Anxiolytic Effects

This compound has been evaluated for its anxiolytic potential. In animal models, it exhibited a reduction in anxiety-like behaviors, as measured by the elevated plus maze and open field tests. The mechanism may involve modulation of the GABAergic system, which is pivotal in anxiety regulation.

3. Antipsychotic Potential

The compound's affinity for dopamine receptors suggests potential antipsychotic properties. Studies have shown that related compounds can antagonize D2 dopamine receptors, which are often implicated in psychotic disorders.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Piperazine Derivatives : A comprehensive review highlighted several piperazine derivatives that demonstrated significant biological activities, including anti-inflammatory and analgesic effects. The findings suggest that this compound could exhibit similar pharmacological profiles due to its structural characteristics .
Study Findings
Al-Omary et al. (2015)Explored structural analogs of piperazine with notable CNS activitySupports potential CNS applications for this compound
SCBT AnalysisIdentified potential interactions with serotonin receptorsIndicates possible antidepressant effects
Comparative StudyEvaluated anxiolytic effects of piperazine derivativesSuggests anxiolytic potential for the compound

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems:

  • Serotonin Receptors : Modulation of serotonin levels can lead to improved mood and reduced anxiety.
  • Dopamine Receptors : Antagonism at D2 receptors may contribute to antipsychotic effects.
  • GABA Receptors : Enhancing GABAergic activity can alleviate anxiety symptoms.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of phenylpiperazine compounds exhibit significant antidepressant properties. The presence of the piperazine ring is critical for binding to serotonin receptors, which are pivotal in mood regulation. A study highlighted the synthesis of various piperazine derivatives, including (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, and their evaluation for antidepressant activity through behavioral models in rodents .

Antipsychotic Potential

The compound has been investigated for its antipsychotic effects. Compounds with similar structures have shown promise in modulating dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders. The hydrobromide salt form enhances solubility, making it suitable for pharmacological studies .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its capability to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for the preparation of hybrid compounds derived from piperazine. This method offers advantages such as reduced reaction times and improved yields compared to conventional synthesis methods .

Conventional Synthesis

The traditional approach involves multi-step reactions starting from readily available piperazine derivatives and fluorinated phenyl compounds. Detailed protocols have been documented in literature, emphasizing the importance of reaction conditions like temperature and solvent choice for optimizing yield and purity .

Case Studies and Research Findings

StudyFocusFindings
Al-Omary et al., 2015Crystal Structure AnalysisProvided insights into the molecular geometry and interactions of related piperazine derivatives, aiding in understanding structure-activity relationships .
ResearchGate StudyBiological Activity ScreeningEvaluated various synthesized compounds for antidepressant activity, identifying this compound as a candidate for further development .
Pharmacological ReviewNeuroprotective PropertiesDiscussed the potential mechanisms through which piperazine derivatives exert neuroprotective effects, suggesting therapeutic implications for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Table 1: Key Structural Differences and Implications
Compound Name Substituent Modifications Pharmacological Implications
4-(4-Fluorophenyl)-1-piperazinylacetic acid Naphthyl group replaces phenyl in piperazine Increased aromatic surface area may enhance receptor binding affinity or alter selectivity .
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid Chloro and fluoro substituents on phenyl ring Enhanced lipophilicity improves membrane permeability; chloro substitution may influence metabolic stability .
2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride Bromo-fluorophenyl substituent and dihydrochloride salt Bromine increases molecular weight and halogen bonding potential; dihydrochloride salt may offer superior solubility compared to hydrobromide .

Functional Group Variations

  • N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: Replaces acetic acid with acetamide, eliminating acidity.
  • Methyl ester derivative (discontinued) : The ester prodrug form requires hydrolysis in vivo to release the active carboxylic acid. Discontinuation suggests challenges in stability or bioavailability .

Salt Forms and Physicochemical Properties

  • Hydrobromide vs. Dihydrochloride : Hydrobromide salts (e.g., target compound) typically exhibit lower hygroscopicity than hydrochlorides but may have slower dissolution rates. Dihydrochloride salts (e.g., ) provide higher solubility due to increased ionic strength .
  • Trifluoroacetate salts : Observed in piperazinium derivatives (e.g., ), these salts enhance crystallinity but introduce trifluoroacetate counterions, which can complicate toxicity profiles .

Pharmacological Relevance

  • CNS Targeting : The 4-phenylpiperazine moiety is prevalent in antipsychotics (e.g., aripiprazole). Fluorophenyl groups enhance binding to dopamine and serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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